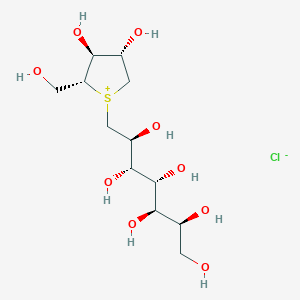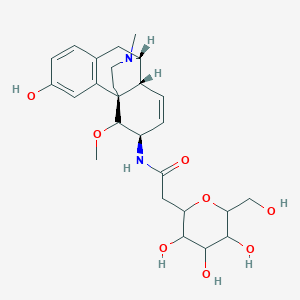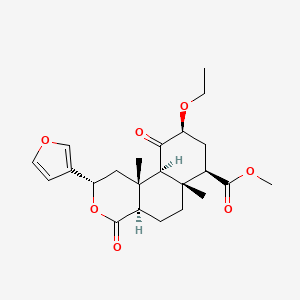![molecular formula C75H98N14O15S2 B10848239 Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)
Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been studied for its potential therapeutic applications .
Preparation Methods
The synthesis of Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF involves multiple steps, including the incorporation of N-methyl amino acids to enhance the compound’s stability and selectivity. The synthetic route typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted side reactions .
Chemical Reactions Analysis
Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s structure and function.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is employed in receptor binding studies to understand the interaction between somatostatin analogs and their receptors.
Mechanism of Action
Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR1. This binding inhibits the activity of adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) in the cell. The compound also stimulates phosphotyrosine phosphatase and the Na+/H+ exchanger, leading to various downstream effects that regulate hormone secretion and cell proliferation .
Comparison with Similar Compounds
Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF is unique due to its specific modifications, such as the incorporation of N-methyl amino acids, which enhance its stability and selectivity. Similar compounds include:
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF: This compound has a similar structure but with a different amino acid at position 8, affecting its receptor binding affinity.
Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9,Tyr11]SRIF: This analog includes an additional tyrosine residue, which can be iodinated for use in diagnostic imaging.
These comparisons highlight the importance of specific amino acid substitutions in determining the biological activity and therapeutic potential of somatostatin analogs.
Properties
Molecular Formula |
C75H98N14O15S2 |
|---|---|
Molecular Weight |
1499.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-34-(methylamino)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)36-57-69(97)88-63(44(3)91)73(101)85-58(35-48-23-13-8-14-24-48)70(98)89-64(45(4)92)74(102)86-60(40-90)71(99)87-62(75(103)104)42-106-105-41-61(77-5)72(100)80-54(27-17-18-32-76)65(93)81-55(33-46-19-9-6-10-20-46)66(94)82-56(34-47-21-11-7-12-22-47)67(95)84-59(68(96)83-57)37-51-39-79-53-26-16-15-25-52(51)53/h6-16,19-26,28-31,39,43-45,54-64,77-79,90-92H,17-18,27,32-38,40-42,76H2,1-5H3,(H,80,100)(H,81,93)(H,82,94)(H,83,96)(H,84,95)(H,85,101)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,103,104)/t44-,45-,54-,55-,56+,57+,58+,59+,60+,61-,62+,63-,64-/m1/s1 |
InChI Key |
TUTDPAIJDZFFHJ-NLGCSLGGSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF](/img/structure/B10848156.png)

![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)
![Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)
![Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF](/img/structure/B10848203.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF](/img/structure/B10848207.png)


![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)
![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)
